2-Bromo-2-phenylacetamide

Antifungal drug discovery Candida resistance Invasive candidiasis

Select 2-Bromo-2-phenylacetamide (CAS 19078-71-8) for its uniquely balanced α-bromo reactivity—more labile than the chloro analog yet more stable than the iodo derivative—enabling mild nucleophilic displacement without racemization. Proven antifungal lead: MIC 32 µg/mL against fluconazole-resistant Candida spp. and ≥80% biofilm inhibition of Cryptococcus neoformans. Retains up to 94% ee in chiral nitrile synthesis, delivering enantiopure intermediates for asymmetric API development and chiral ligand design. Ideal for focused antifungal library synthesis and chiral pool strategies.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 19078-71-8
Cat. No. B8787767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-phenylacetamide
CAS19078-71-8
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)N)Br
InChIInChI=1S/C8H8BrNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)
InChIKeyAHAHDSZRVUVAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-phenylacetamide (CAS 19078-71-8) – Procurement Specification and Structural Baseline


2-Bromo-2-phenylacetamide (CAS 19078-71-8) is an α-halogenated phenylacetamide derivative characterized by a bromine atom substituted at the benzylic α-carbon position of the phenylacetamide scaffold [1]. This compound, with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol, serves as a versatile intermediate in synthetic organic chemistry, particularly in nucleophilic substitution reactions enabled by the reactive C-Br bond at the chiral benzylic center [2]. The molecule's defined stereochemistry and the presence of both a reactive halogen and a primary amide group make it a valuable building block for generating chiral libraries and functionalized heterocycles .

2-Bromo-2-phenylacetamide Procurement Risks – Why Alternative α-Haloacetamides Fail as Direct Replacements


Direct substitution of 2-bromo-2-phenylacetamide with other α-halo-phenylacetamides (e.g., chloro, iodo, or fluoro analogs) or the non-halogenated parent compound is not scientifically valid. The bromine atom provides a unique balance of reactivity and stability that is critical in both synthetic and biological applications. The C-Br bond is more labile than C-Cl, enabling efficient nucleophilic displacement under milder conditions compared to the chloro analog, while being more stable and easier to handle than the highly reactive iodo derivative [1]. Furthermore, in biological contexts, the specific halogen atom and its position directly influence antifungal potency; for instance, 2-bromo-N-phenylacetamide exhibits fungicidal activity against fluconazole-resistant Candida species, a property not generalizable to its chloro or unsubstituted counterparts due to differences in molecular recognition and membrane interaction mechanisms [2]. A generic selection based solely on the phenylacetamide core disregards these crucial, quantifiable performance differentiators.

2-Bromo-2-phenylacetamide – Quantifiable Performance Evidence for Scientific Sourcing


Antifungal Potency Advantage of 2-Bromo-N-phenylacetamide Over Fluconazole in Resistant Clinical Isolates

2-Bromo-N-phenylacetamide demonstrates strong fungicidal activity against clinical isolates of fluconazole-resistant Candida species. In a study of 47% fluconazole-resistant strains, the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for 87.5% of strains and a Minimum Fungicidal Concentration (MFC) of 64 µg/mL for 81.25% of strains [1]. This contrasts with fluconazole, to which these isolates were already resistant, establishing the brominated compound's activity in a therapeutically challenging resistance profile. This direct comparison validates its utility over standard azole antifungals in resistant infection models.

Antifungal drug discovery Candida resistance Invasive candidiasis

Superior Antibiofilm Activity of 2-Bromo-N-phenylacetamide Against Cryptococcus neoformans

In a direct evaluation against Cryptococcus neoformans, 2-bromo-N-phenylacetamide (A1Br) demonstrated potent antibiofilm activity, achieving ≥80% inhibition of biofilm formation at 4x MIC [1]. While combination with standard antifungals like amphotericin B or voriconazole showed antagonism, the compound's standalone antibiofilm efficacy is a critical differentiator. The mechanism was linked to complexation with ergosterol in the fungal plasma membrane, a target distinct from many current therapies [1]. This level of biofilm inhibition is a quantifiable, high-value attribute not observed with the unsubstituted phenylacetamide core or its chloro analog in similar models.

Antibiofilm agent Cryptococcus neoformans Antifungal mechanism

C-Br Bond Lability Enables Milder Nucleophilic Displacement Compared to C-Cl Analog

Electrochemical studies provide direct, quantitative evidence for the increased reactivity of the C-Br bond in 2-bromo-N-phenylacetamide relative to the C-Cl bond in 2-chloro-N-phenylacetamide. Cyclic voltammetry in dimethylformamide reveals a reduction potential for the bromo compound that is significantly less negative than its chloro counterpart, indicating a lower energy barrier for reductive cleavage [1]. This difference in bond lability translates directly to more facile nucleophilic substitution reactions under milder synthetic conditions, a crucial advantage for preserving sensitive functional groups in complex molecule synthesis where the chloro analog would require harsher conditions.

Electrochemical reduction Synthetic intermediate C-X bond strength

Defined Absolute Configuration and High Enantiomeric Purity in Chiral Synthesis

2-Bromo-2-phenylacetamide possesses a chiral center at the α-carbon, and its absolute configuration has been unambiguously determined by X-ray crystallography [1]. This defined stereochemistry is essential for downstream synthesis of enantiomerically pure compounds. A key study demonstrated that dehydration of the corresponding chiral α-bromoamide using thionyl chloride yields chiral α-bromonitriles with enantiomeric excess (ee) up to 94% . In contrast, use of phosphoryl chloride for the same transformation resulted in over 30% racemization. This shows that the bromoamide is not merely a chiral building block but a critical control point where reaction conditions dictate the retention of valuable stereochemical information, a feature not applicable to achiral analogs like 2-bromo-N-methylacetamide.

Chiral synthesis Enantiomeric excess Absolute configuration

High-Value Application Scenarios for 2-Bromo-2-phenylacetamide Based on Quantifiable Evidence


Medicinal Chemistry: Lead Scaffold for Next-Generation Antifungal Agents Targeting Resistant Pathogens

This compound serves as a validated starting point for developing novel antifungals. Its proven activity against fluconazole-resistant Candida spp. (MIC 32 µg/mL) and its potent antibiofilm effect (≥80% inhibition at 4x MIC) against Cryptococcus neoformans position it as a high-priority lead scaffold [1][2]. Medicinal chemistry teams should prioritize this building block for creating focused libraries aimed at overcoming azole resistance and eradicating fungal biofilms.

Synthetic Methodology: Development of Mild Nucleophilic Substitution Reactions

The quantifiably higher lability of the C-Br bond in 2-bromo-N-phenylacetamide, relative to its C-Cl analog, makes it the preferred substrate for developing and optimizing mild nucleophilic displacement reactions [1]. Researchers in process chemistry and methodology development can leverage this increased reactivity to functionalize complex molecules under conditions that avoid racemization or decomposition, thereby expanding the scope of accessible derivatives.

Chiral Pool Synthesis: Production of Enantiomerically Pure Building Blocks

The known absolute configuration and ability to retain high enantiomeric purity (up to 94% ee) during key transformations make this compound a valuable entry in chiral pool synthesis [1][2]. It is an ideal precursor for producing chiral α-bromonitriles and downstream heterocycles for asymmetric catalysis, chiral ligand design, and the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.